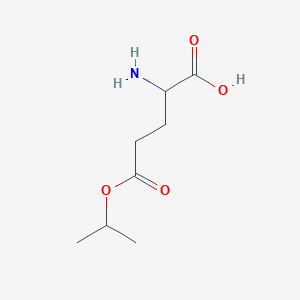
5-isopropoxy-5-oxonorvaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-isopropoxy-5-oxonorvaline: is an organic compound that belongs to the class of amino acids and derivatives. It is a derivative of glutamic acid, where the carboxyl group is esterified with isopropanol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-isopropoxy-5-oxonorvaline typically involves the esterification of glutamic acid with isopropanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through crystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group in the compound can be reduced to form alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-isopropoxy-5-oxonorvaline is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and compounds .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. Its structure mimics certain natural amino acids, making it a valuable tool in biochemical studies .
Medicine: Its derivatives are being explored for their therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 5-isopropoxy-5-oxonorvaline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific derivative and its application .
Comparación Con Compuestos Similares
Glutamic Acid: The parent compound of 5-isopropoxy-5-oxonorvaline.
Glutamine: Another derivative of glutamic acid with an amide group instead of an ester group.
Aspartic Acid: A structurally similar amino acid with a shorter carbon chain.
Uniqueness: this compound is unique due to its esterified carboxyl group, which imparts different chemical properties compared to its parent compound, glutamic acid. This modification allows for unique interactions in chemical reactions and biological systems, making it a valuable compound in various fields of research .
Propiedades
Número CAS |
16652-44-1 |
|---|---|
Fórmula molecular |
C8H15NO4 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
2-amino-5-oxo-5-propan-2-yloxypentanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-5(2)13-7(10)4-3-6(9)8(11)12/h5-6H,3-4,9H2,1-2H3,(H,11,12) |
Clave InChI |
FDVPMGQVGDSDOY-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CCC(C(=O)O)N |
SMILES canónico |
CC(C)OC(=O)CCC(C(=O)O)N |
Key on ui other cas no. |
16652-44-1 |
Sinónimos |
2-amino-5-oxo-5-propan-2-yloxy-pentanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















